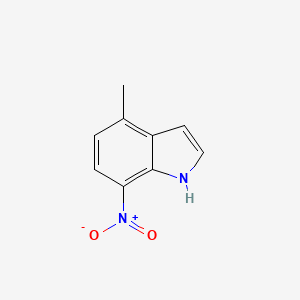

4-methyl-7-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZHCIXJJSWNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468167 | |

| Record name | 4-methyl-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289483-80-3 | |

| Record name | 4-methyl-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-7-Nitro-1H-Indole from Toluene Precursors

Part 1: Executive Summary and Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Specifically, substituted indoles such as 4-methyl-7-nitro-1H-indole represent highly valuable intermediates, offering multiple functionalization points for the development of novel therapeutic agents. The strategic placement of a methyl group at the C4-position and a nitro group at the C7-position creates a unique electronic and steric profile, making it a sought-after building block in drug discovery programs, including the development of neuronal nitric oxide synthase (nNOS) inhibitors and anticancer agents.[2]

However, the synthesis of precisely substituted indoles is often a significant challenge. Direct functionalization of the indole core is notoriously difficult due to the high reactivity of the pyrrole ring, which can lead to a lack of regioselectivity and undesirable polymerization, particularly under harsh acidic conditions.[3][4] Therefore, synthetic strategies that construct the indole ring with the desired substituents already in place on the starting materials are generally preferred.

This in-depth technical guide provides a detailed examination of a robust and efficient method for the synthesis of this compound. We will focus on the Leimgruber-Batcho indole synthesis , a powerful reaction that utilizes ortho-nitrotoluene derivatives as starting materials.[5][6] This guide is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols to enable the successful synthesis of this key intermediate.

Part 2: Strategic Analysis: The Leimgruber-Batcho Pathway

Rationale for Synthetic Route Selection

Several classical methods exist for indole synthesis, including the Fischer, Bartoli, and Reissert reactions.[7][8][9] However, for the specific preparation of this compound, the Leimgruber-Batcho synthesis offers distinct advantages:

-

Directness and Regiocontrol: The method is specifically designed to convert o-nitrotoluenes into indoles, directly translating the substitution pattern of the starting benzene ring to the final indole product. This avoids the often-problematic separation of isomers common in other methods.[6]

-

High Yields and Mild Conditions: The reaction proceeds in high chemical yield under relatively mild conditions, enhancing its practicality and scalability.[5]

-

Accessible Starting Materials: The synthesis begins with substituted o-nitrotoluenes, which are often commercially available or can be prepared from basic toluene feedstocks.

The chosen pathway leverages 2,5-dinitrotoluene as the key precursor. The Leimgruber-Batcho reaction sequence transforms this starting material into the target indole in a highly predictable and efficient two-step process.

Retrosynthetic Analysis

The retrosynthetic logic for this synthesis is straightforward. The target indole is disconnected across the C2-C3 and N1-C7a bonds, revealing a substituted o-amino-β-aminostyrene, which is the transient intermediate in the Leimgruber-Batcho synthesis. This intermediate arises from the reductive cyclization of a more stable enamine, which in turn is synthesized directly from 2,5-dinitrotoluene.

Caption: Retrosynthetic disconnection of this compound.

A Note on Precursor Synthesis

The core directive of this guide is the synthesis from an o-nitrotoluene framework. The key precursor, 2,5-dinitrotoluene, perfectly fits this requirement, possessing a methyl group ortho to a nitro group. While o-nitrotoluene itself can be nitrated, this process typically yields a mixture of 2,4- and 2,6-dinitrotoluene. Therefore, 2,5-dinitrotoluene is more practically obtained from other isomers or dedicated synthetic routes starting from toluene or its derivatives. For the purposes of this guide, we presume the availability of 2,5-dinitrotoluene as the starting point for the indole construction.

Part 3: Mechanistic Insights

The Leimgruber-Batcho synthesis is a two-stage process: (A) formation of a push-pull enamine, followed by (B) reductive cyclization.

Stage A: Enamine Formation

The synthesis begins with the reaction of 2,5-dinitrotoluene with an N,N-dimethylformamide dimethyl acetal (DMF-DMA). The benzylic protons of the methyl group on 2,5-dinitrotoluene are rendered acidic by the adjacent electron-withdrawing nitro group. Under thermal conditions, DMF-DMA facilitates a condensation reaction. A methoxide ion, generated from the acetal, deprotonates the methyl group to form a carbanion. This carbanion then attacks the electrophilic carbon of the iminium ion (also generated from the acetal), leading to the formation of the trans-β-dimethylamino-2,5-dinitrostyrene intermediate after the elimination of methanol.[10] This enamine is an intensely colored compound due to its extended "push-pull" conjugation system, with the electron-donating dimethylamino group conjugated to the electron-withdrawing nitro groups.[5]

Stage B: Reductive Cyclization

The second stage involves the selective reduction of the nitro group at the C2 position (ortho to the vinyl side chain) to an amino group. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using Palladium on carbon or Raney nickel) or chemical reducing agents like stannous chloride or iron in acetic acid.[10] Once the nitro group is reduced, the resulting aniline intermediate undergoes a rapid, intramolecular cyclization. The nucleophilic amino group attacks the enamine's β-carbon, followed by the elimination of dimethylamine, which drives the reaction forward and results in the formation of the stable, aromatic indole ring.

Caption: Overall mechanism of the Leimgruber-Batcho synthesis.

Part 4: Detailed Experimental Protocol

This protocol provides a robust, step-by-step methodology for the synthesis of this compound from 2,5-dinitrotoluene.

Experimental Workflow Overview

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Synthesis of trans-1-(2,5-Dinitrophenyl)-2-(dimethylamino)ethene

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,5-Dinitrotoluene | 182.13 | 5.00 g | 27.45 |

| DMF-DMA | 119.16 | 6.54 g (7.0 mL) | 54.90 |

| Pyrrolidine | 71.12 | 0.20 mL | ~2.3 |

| Dimethylformamide (DMF) | 73.09 | 25 mL | - |

| Methanol (for washing) | 32.04 | 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dinitrotoluene (5.00 g, 27.45 mmol) and dimethylformamide (25 mL).

-

Stir the mixture to dissolve the solid. Add N,N-dimethylformamide dimethyl acetal (7.0 mL, 54.90 mmol) and pyrrolidine (0.20 mL) to the solution.

-

Heat the reaction mixture to 110°C using an oil bath and maintain for 4-6 hours. The solution will turn a deep reddish-purple color.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material spot is consumed.

-

After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the product.

-

Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold methanol (2 x 10 mL).

-

Dry the resulting dark red solid under vacuum to yield the trans-enamine intermediate. The product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Enamine Intermediate | 237.21 | 5.00 g | 21.08 |

| Palladium on Carbon (10%) | - | 500 mg (10 wt%) | - |

| Ethyl Acetate | 88.11 | 100 mL | - |

| Methanol | 32.04 | 50 mL | - |

| Hydrogen (H₂) gas | 2.02 | 1 atm (balloon) | - |

Procedure:

-

To a 250 mL three-neck round-bottom flask, add the enamine intermediate (5.00 g, 21.08 mmol) and a solvent mixture of ethyl acetate (100 mL) and methanol (50 mL).

-

Carefully add 10% Palladium on Carbon (500 mg) to the suspension under an inert atmosphere (e.g., Nitrogen or Argon).

-

Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (maintain the balloon).

-

Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of the colored enamine spot and the appearance of the UV-active indole product spot indicates reaction progression. The reaction is typically complete within 8-12 hours.

-

Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with ethyl acetate (3 x 20 mL). Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a yellow to orange crystalline solid.[11]

Part 5: Data Summary and Characterization

| Parameter | Enamine Intermediate | This compound |

| Appearance | Dark red crystalline solid | Yellow to orange crystalline solid[11] |

| Molecular Formula | C₉H₉N₃O₄ | C₉H₈N₂O₂ |

| Molar Mass | 237.21 g/mol | 176.17 g/mol |

| Melting Point | - | Approx. 176-178 °C[11] |

| Typical Yield | 90-95% | 85-90% |

Expected Characterization:

-

¹H NMR: Protons corresponding to the indole NH, aromatic protons on both rings, and the C4-methyl group should be observed with characteristic chemical shifts and coupling constants.

-

¹³C NMR: Resonances for all 9 unique carbon atoms should be present, including the indole ring carbons and the methyl carbon.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (indole), C-H stretching (aromatic and alkyl), and strong asymmetric/symmetric stretching of the N-O bonds in the nitro group.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 176.17, confirming the mass of the final product.

Part 6: Safety and Troubleshooting

-

Safety:

-

Dinitrotoluene compounds are toxic and potentially explosive; handle with appropriate personal protective equipment (PPE) and avoid heat and shock.

-

DMF-DMA is corrosive and moisture-sensitive. Handle in a fume hood.

-

Catalytic hydrogenation with Pd/C and hydrogen gas poses a significant fire and explosion risk. Ensure all equipment is properly set up, purged of air, and that the catalyst is never exposed to air while dry.

-

-

Troubleshooting:

-

Incomplete Enamine Formation: If the reaction stalls, a small additional charge of DMF-DMA can be added. Ensure the reaction temperature is maintained and that the DMF solvent is anhydrous.

-

Difficult Reduction: Some reductions can be sluggish. Ensure the catalyst is active and that the reaction is stirred vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas). If catalytic hydrogenation is ineffective, alternative reducing agents like SnCl₂/HCl can be trialed.

-

Purification Issues: If the final product is impure, column chromatography is the most effective purification method. Choose a solvent system that provides good separation between the product and any potential side products on a TLC plate before scaling up.

-

Part 7: Conclusion

The Leimgruber-Batcho indole synthesis provides a highly effective and regioselective pathway for the preparation of this compound from the o-nitrotoluene derivative, 2,5-dinitrotoluene. The two-step sequence, involving the formation of a stable enamine intermediate followed by a clean reductive cyclization, is a reliable method for accessing this valuable synthetic building block. By understanding the underlying mechanism and adhering to the detailed experimental protocols and safety considerations outlined in this guide, researchers can confidently produce this compound in high yield and purity, paving the way for further exploration in medicinal chemistry and materials science.

Part 8: References

-

Benchchem. (n.d.). Technical Support Center: 7-Nitroindole Synthesis. Retrieved from --INVALID-LINK--

-

Grokipedia. (n.d.). Bartoli indole synthesis. Retrieved from --INVALID-LINK--

-

Benchchem. (n.d.). The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry. Retrieved from --INVALID-LINK--

-

Wikipedia. (2023). Leimgruber–Batcho indole synthesis. Retrieved from --INVALID-LINK--

-

Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from --INVALID-LINK--

-

Wikipedia. (2023). Bartoli indole synthesis. Retrieved from --INVALID-LINK--

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

-

ChemWis. (2023). Leimgruber–Batcho Indole Synthesis. YouTube. Retrieved from --INVALID-LINK--

-

ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from --INVALID-LINK--

-

Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from --INVALID-LINK--

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from --INVALID-LINK--

-

Benchchem. (n.d.). Common side products in the nitration of 1H-indole. Retrieved from --INVALID-LINK--

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-7-nitro-1H-indole is a heterocyclic aromatic organic compound with the molecular formula C₉H₈N₂O₂.[1] This molecule belongs to the indole family, a structural motif prevalent in numerous biologically active compounds. The presence of a nitro group, a strong electron-withdrawing functionality, and a methyl group on the indole scaffold suggests that this compound may possess unique physicochemical properties and potential pharmacological activities. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of this compound, along with relevant experimental protocols and an exploration of its potential roles in key signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known and estimated physicochemical data for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 289483-80-3 |

| Molecular Formula | C₉H₈N₂O₂[1] |

| Molecular Weight | 176.17 g/mol [1] |

| Appearance | Yellow to orange-yellow crystalline solid[1] |

| Property | Value | Notes |

| Melting Point | 176-178 °C[1] | Experimental value. |

| Boiling Point | 384.4 °C at 760 mmHg | Predicted value. |

| Solubility | Almost insoluble in water; slightly soluble in ethanol and chloroform.[1] | Qualitative experimental data. |

| logP | ~2.6 | Estimated based on the experimental logP of 4-methyl-1H-indole (2.63) and the predicted XlogP of 7-nitro-1H-indole (2.6). The nitro group's contribution to lipophilicity can vary depending on its position. |

| pKa | Not available | No experimental data found. The pKa of the N-H proton in the indole ring is influenced by the electron-withdrawing nitro group, likely making it more acidic than unsubstituted indole. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and nitro groups.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the nitro group and in its vicinity will be shifted downfield due to the electron-withdrawing effect.

A commercial supplier lists the availability of ¹H NMR data for this compound, but the spectral data itself is not publicly disclosed.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretch: A sharp peak around 3400-3300 cm⁻¹, characteristic of the indole N-H bond.

-

C-H stretch (aromatic and aliphatic): Peaks in the 3100-3000 cm⁻¹ region for the aromatic C-H bonds and around 2950-2850 cm⁻¹ for the methyl group.

-

N-O stretch (nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 176. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 130) and NO (m/z 146). Further fragmentation of the indole ring would also be observed.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a plausible synthetic route can be devised based on established methods for the nitration and methylation of indoles.

Synthesis of this compound (Proposed)

This proposed synthesis involves a two-step process: the nitration of 4-methyl-1H-indole.

Step 1: Nitration of 4-methyl-1H-indole

The regioselectivity of indole nitration is highly dependent on the reaction conditions. To favor nitration at the 7-position, specific nitrating agents and conditions must be employed.

-

Reagents: 4-methyl-1H-indole, Nitrating agent (e.g., nitric acid in sulfuric acid, or a milder nitrating agent like acetyl nitrate), Solvent (e.g., acetic anhydride, dichloromethane).

-

Procedure (General):

-

Dissolve 4-methyl-1H-indole in a suitable cooled solvent.

-

Slowly add the nitrating agent dropwise while maintaining a low temperature (e.g., -10 to 0 °C) to control the reaction and minimize side product formation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it onto ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the this compound isomer.

-

Workflow for Synthesis

References

Structural Characterization of 4-methyl-7-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-methyl-7-nitro-1H-indole. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a comprehensive analysis based on established principles of NMR spectroscopy and substituent effects in indole derivatives. The provided data serves as a robust predictive model for researchers working with this and structurally related compounds.

Predicted NMR Spectroscopic Data

The chemical shifts for both ¹H and ¹³C NMR spectra of this compound have been predicted based on the known spectra of indole, 4-methylindole, and 7-nitroindole. The substituent chemical shift (SCS) effects of the methyl and nitro groups are applied to the parent indole nucleus to derive the expected values.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | ~8.5 - 9.5 | br s | - |

| H2 | ~7.3 - 7.4 | t | J ≈ 2.5 - 3.0 |

| H3 | ~6.6 - 6.7 | t | J ≈ 2.5 - 3.0 |

| H5 | ~7.8 - 7.9 | d | J ≈ 8.0 - 8.5 |

| H6 | ~7.1 - 7.2 | d | J ≈ 8.0 - 8.5 |

| 4-CH₃ | ~2.5 - 2.6 | s | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 - 127 |

| C3 | ~103 - 105 |

| C3a | ~128 - 130 |

| C4 | ~130 - 132 |

| C5 | ~120 - 122 |

| C6 | ~118 - 120 |

| C7 | ~135 - 137 |

| C7a | ~138 - 140 |

| 4-CH₃ | ~18 - 20 |

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for indole derivatives like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Other potential solvents include DMSO-d₆ or Acetone-d₆.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid in dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.[3]

-

Filtering (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in the Pasteur pipette during transfer to the NMR tube.[4]

-

Final Volume: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[1]

NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 500 MHz | 125 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

| Spectral Width (SW) | 10-12 ppm | 200-220 ppm |

| Number of Scans (NS) | 8-16 | 1024-4096 |

| Relaxation Delay (D1) | 1-2 s | 2-5 s |

| Acquisition Time (AQ) | 2-4 s | 1-2 s |

| Pulse Width | Calibrated 90° pulse | Calibrated 90° pulse |

| Temperature | 298 K | 298 K |

Structural Elucidation Logic

The assignment of the predicted NMR signals is based on the fundamental electronic properties of the indole ring system and the influence of the methyl and nitro substituents.

The electron-donating methyl group at the C4 position is expected to increase the electron density in the benzene portion of the indole ring, leading to a slight shielding effect on the nearby protons. Conversely, the strong electron-withdrawing nitro group at the C7 position will significantly deshield the protons on the benzene ring, particularly H5 and H6, causing them to resonate at a lower field (higher ppm). The protons on the pyrrole ring (H2 and H3) are expected to be less affected by the substituents on the benzene ring, but their chemical shifts will be influenced by the overall electronic nature of the molecule. The N-H proton is typically broad and appears at a high chemical shift due to hydrogen bonding and exchange.

References

Spectroscopic Profile of 4-methyl-7-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-methyl-7-nitro-1H-indole, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted key spectroscopic data based on the analysis of closely related compounds and general principles of spectroscopy. This guide also includes generalized experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the predicted infrared (IR) and mass spectrometry (MS) data for this compound. These predictions are based on the known spectral characteristics of the indole scaffold and the influence of methyl and nitro functional groups.

Infrared (IR) Spectroscopy Data

The predicted IR absorption bands for this compound are presented in Table 1. The interpretation is based on the characteristic vibrational modes of the indole ring system and its substituents.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3400 | Medium | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak-Medium | Methyl C-H Stretch |

| ~1620-1580 | Strong | C=C Aromatic Ring Stretch |

| ~1520 & ~1340 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |

| ~1450 | Medium | C-H Bend (Methyl) |

| ~800-700 | Strong | C-H Out-of-plane Bend (Aromatic) |

Mass Spectrometry (MS) Data

The predicted mass spectral data for this compound are shown in Table 2. The fragmentation pattern is anticipated to be characteristic of nitroaromatic compounds. The molecular weight of this compound is 176.17 g/mol .

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion |

| 176 | High | [M]⁺ (Molecular Ion) |

| 160 | Medium | [M - O]⁺ |

| 146 | Medium | [M - NO]⁺ |

| 130 | High | [M - NO₂]⁺ |

| 115 | Medium | [M - NO₂ - CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the IR and MS spectra of this compound. Instrument parameters should be optimized for the specific apparatus being used.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

Procedure:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform a baseline correction and ATR correction on the resulting spectrum.

Mass Spectrometry

Method: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS).

Procedure:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject 1 µL of the solution into the GC-MS system.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Logical Workflow: Synthesis of this compound

The following diagram illustrates a common synthetic pathway to this compound, highlighting its role as a synthetic intermediate.

Caption: A simplified synthetic route to this compound.

Role in Drug Discovery and Development

This compound serves as a versatile building block in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized. The indole scaffold itself is a privileged structure found in numerous pharmaceuticals. The methyl group can influence the molecule's steric and electronic properties, potentially affecting its biological activity and metabolic stability.

The workflow for utilizing this compound in a drug discovery context is outlined below.

Caption: Workflow for utilizing this compound in drug discovery.

The Diverse Biological Activities of Substituted Nitroindoles: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted nitroindoles, a promising class of compounds with multifaceted therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this versatile heterocycle significantly modulates its electronic properties and biological activities, giving rise to a diverse array of therapeutic possibilities. Substituted nitroindoles have emerged as potent agents in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the current state of research on the biological activities of these compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action.

Anticancer Activity of Substituted Nitroindoles

Substituted nitroindoles have demonstrated significant potential as anticancer agents, with their activity being highly dependent on the position of the nitro group and the nature of other substituents on the indole ring. The primary mechanisms of their anticancer action involve the targeting of unique DNA structures, induction of oxidative stress, and modulation of key signaling pathways.

Mechanism of Action

c-Myc G-Quadruplex Stabilization: A prominent mechanism of action for several 5-nitroindole derivatives is their ability to bind to and stabilize G-quadruplex (G4) DNA structures. These non-canonical DNA secondary structures are found in the promoter regions of various oncogenes, including the c-Myc gene, which is a master regulator of cell proliferation and is overexpressed in many cancers.[1][2][3] By stabilizing the G4 structure in the c-Myc promoter, these nitroindole compounds can inhibit its transcription, leading to the downregulation of c-Myc protein expression. This, in turn, disrupts the cell cycle, leading to cell cycle arrest, and triggers the intrinsic apoptotic pathway.[1][4]

Induction of Reactive Oxygen Species (ROS): Several substituted 5-nitroindoles have been shown to increase the intracellular concentration of reactive oxygen species (ROS) in cancer cells.[1][2][3] Elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis. The anticancer activity of some 5-nitroindole compounds has been shown to be reversible by treatment with N-acetyl cysteine (NAC), a ROS scavenger, confirming the role of oxidative stress in their cytotoxic effects.[1]

Inhibition of Kinase Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. While much of the research has focused on indole derivatives in general, there is evidence to suggest that nitroindoles can also modulate this pathway. For instance, a 7-nitroindole derivative has been identified as a potent inhibitor of Akt. By inhibiting key components of this pathway, such as PI3K, Akt, and mTOR, nitroindole derivatives can suppress cancer cell growth.[5][6][7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of a selection of substituted 5-nitroindole derivatives against the HeLa human cervical cancer cell line.

| Compound ID | Substitution Pattern | IC50 (µM) vs. HeLa Cells |

| 5 | 1-(1-(3-(pyrrolidin-1-yl)propyl)-1H-indol-3-yl)methanamine with a 5-nitro group | 5.08 ± 0.91[1] |

| 7 | 1-(1-(3-(piperidin-1-yl)propyl)-1H-indol-3-yl)methanamine with a 5-nitro group | 5.89 ± 0.73[1] |

| 12 | 3-((pyrrolidin-1-yl)methyl)-5-nitro-1H-indole | > 50[1] |

| 3 | 3-((dimethylamino)methyl)-1H-indol-5-amine | 12.5 ± 1.2[1] |

| 9a | N,N-dimethyl-1H-indol-5-amine (aminogramine) | 15.2 ± 1.5[1] |

Structure-Activity Relationship (SAR)

The biological activity of these compounds is significantly influenced by the substitution pattern on the indole core:

-

Position 5 Substitution: The presence of a nitro or amino group at the 5-position of the indole ring appears to be critical for c-Myc G-quadruplex binding and anticancer activity.[1]

-

Indole Nitrogen (N1) Substitution: Protection or substitution at the N1 position of the indole ring can play a significant role in enhancing G4 binding affinity.[1]

-

Side Chain at Position 3: The nature of the side chain at the C3 position is crucial for activity. For example, compounds 5 and 7, which feature a pyrrolidine or piperidine ring connected via a propyl linker to the indole nitrogen and a methanamine group at C3, show significantly higher potency compared to compound 12, which has a simpler pyrrolidin-1-ylmethyl substituent at C3.[1]

Antimicrobial Activity of Substituted Nitroindoles

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Nitro-containing heterocyclic compounds have a long history of use as antimicrobial drugs, and nitroindoles are a promising class of compounds in this area.

Mechanism of Action

The antimicrobial action of nitro-heterocyclic compounds is often attributed to the reductive activation of the nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can cause damage to cellular macromolecules, including DNA, leading to cell death.[8][9] This mechanism is particularly effective against anaerobic bacteria where the low oxygen tension facilitates the reduction of the nitro group.[9][10]

More recently, a dual mode of action has been proposed for some nitroimidazole-indolin-2-one conjugates against aerobic bacteria. This involves not only the generation of reactive radical species but also the direct inhibition of essential bacterial enzymes like topoisomerase IV, which is crucial for DNA replication.[10]

Quantitative Data: Antimicrobial Activity

Quantitative data for the antimicrobial activity of a broad range of substituted nitroindoles is an active area of research. However, a recent study on nitroimidazoles linked to an indolin-2-one substituent has shown potent activities against aerobic bacteria, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range against Staphylococcus aureus.[11]

| Compound Class | Target Organism | MIC Range (µM) |

| Nitroimidazole-indolin-2-one conjugates | Staphylococcus aureus | 0.13 - 0.63[11] |

Other Potential Biological Activities

While the anticancer and antimicrobial properties of substituted nitroindoles are the most extensively studied, emerging research suggests their potential in other therapeutic areas.

Antiviral Activity

Indole derivatives have been investigated for their antiviral properties against a range of viruses. For instance, certain tetrahydroindole derivatives have shown activity against the Hepatitis C virus (HCV), with EC50 values in the low micromolar range.[12] While specific data for a wide range of nitro-substituted indoles is still limited, the core indole scaffold's proven antiviral potential suggests that nitroindoles are a promising area for further investigation in antiviral drug discovery.[12][13]

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Indole derivatives have been explored as anti-inflammatory agents. The anti-inflammatory activity of some indole derivatives has been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14] The potential for nitroindoles to act as anti-inflammatory agents is an area that warrants further exploration.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by substituted nitroindoles.

Experimental Workflow Diagrams

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-methyl-7-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold, such as the introduction of a nitro group, can significantly modulate its pharmacological profile. This technical guide focuses on the potential therapeutic targets of a specific derivative, 4-methyl-7-nitro-1H-indole. While direct experimental data on this exact molecule is limited in publicly available literature, this document extrapolates potential activities based on the well-established pharmacology of the 7-nitroindole and other related indole derivatives. This guide provides a comprehensive overview of potential therapeutic targets, detailed experimental protocols for their validation, and quantitative data from related compounds to serve as a benchmark for future investigations.

Introduction

This compound is a small heterocyclic molecule featuring a methyl-substituted indole ring with a nitro group at the 7-position. The electronic properties conferred by the nitro group, combined with the structural motif of the indole ring, suggest a range of potential interactions with biological macromolecules. Derivatives of this compound have been explored for their potential anticonvulsant, antidepressant, and antimicrobial activities[1]. This guide will delve into the most promising therapeutic targets for this compound, focusing on neuronal nitric oxide synthase (nNOS), oncogenic pathways, inflammatory mediators, microbial targets, and protease-activated receptors.

Potential Therapeutic Targets and Mechanisms of Action

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The 7-nitroindole scaffold is a well-recognized pharmacophore for the potent and selective inhibition of neuronal nitric oxide synthase (nNOS)[2]. Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.

Logical Relationship for nNOS Inhibition

References

4-Methyl-7-Nitro-1H-Indole: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and the ability of its derivatives to bind to a multitude of biological targets have cemented its importance in drug discovery.[2] Among the various substituted indoles, the 4-methyl-7-nitro-1H-indole core represents a particularly promising building block. The strategic placement of the methyl and nitro groups offers opportunities for diverse functionalization, enabling the generation of compound libraries with a wide range of physicochemical properties and biological activities.[3][4] This guide provides a comprehensive overview of the synthesis, potential applications, and biological evaluation of derivatives based on the this compound scaffold.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold can be achieved through established indole synthesis methodologies. A common approach involves the nitration and methylation of an indole precursor.[5] One of the most versatile methods for creating substituted indoles is the Batcho-Leimgruber indole synthesis.[2]

General Synthetic Workflow

A plausible synthetic route to generate a library of this compound derivatives is outlined below. This workflow allows for the introduction of diversity at various positions of the indole ring, facilitating the exploration of the structure-activity relationship (SAR).

Caption: General workflow for the synthesis of a this compound derivative library.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitroindole (Adapted from a similar synthesis)

This procedure illustrates a general method for the synthesis of a 4-nitroindole, which can be adapted for the this compound scaffold.

-

Preparation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate: Start with 2-methyl-3-nitroaniline as the precursor material.

-

Cyclization Reaction:

-

To a solution of diethyl oxalate in dry dimethylformamide, add potassium ethoxide with vigorous stirring under cooling.

-

Immediately pour this solution into a flask containing a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry dimethyl sulfoxide.

-

Stir the resulting deep-red solution for 1 hour at approximately 40°C.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Purification: The crude 4-nitroindole product can be purified by recrystallization from methanol, ethanol, or acetonitrile, or by sublimation.[3]

Medicinal Chemistry Applications and Biological Activity

Derivatives of this compound are being explored for a range of therapeutic applications, including as anticonvulsant, antidepressant, and antimicrobial agents.[4] The indole scaffold is known to be a key component in molecules targeting neurological and inflammatory conditions.[4] Furthermore, nitro-containing compounds have a long history in drug discovery, exhibiting a wide spectrum of biological activities.

Anticancer Activity

Numerous indole derivatives have been investigated for their anticancer properties.[1][6] While specific data for this compound derivatives is limited, related nitroindole compounds have shown significant cytotoxic effects against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Phenylindole Derivatives | B16F10 (Murine Melanoma) | 23.81 - 60.11 | [6] |

| 2-Phenylindole Derivatives | MDA-MB-231 (Breast Cancer) | 16.18 - 92.73 | [6] |

| 5-Nitroindole Derivatives | HeLa (Cervical Cancer) | 5.08 - 5.89 | [7] |

| Thiazoline-Tetralin Derivatives | MCF-7 (Breast Cancer) | >69.2 | [8] |

| Thiazoline-Tetralin Derivatives | A549 (Lung Carcinoma) | Not specified | [8] |

| Pyrazolo[1,5-a]pyrimidine Derivatives | HCT-116 (Colon Cancer) | 2.41 - 4.35 | [9] |

| Pyrazolo[1,5-a]pyrimidine Derivatives | HepG-2 (Liver Cancer) | 2.19 | [9] |

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The indole scaffold is a well-established framework for the design of kinase inhibitors.[10]

Protocol 2: General Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

-

Reagents and Materials: Kinase enzyme, substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the kinase, the test compound, and the substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase.

-

Stop the reaction and measure the kinase activity using the detection system.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11]

-

Signaling Pathway Involvement: The mTOR Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Its deregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Indole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway.

Caption: The mTOR signaling pathway and the potential inhibitory action of indole derivatives.

Conclusion

The this compound scaffold holds significant promise as a versatile building block in medicinal chemistry. Its amenability to diverse chemical modifications allows for the creation of large and varied compound libraries. While specific biological data for derivatives of this particular scaffold are still emerging, the well-documented activities of related nitroindole compounds, particularly as anticancer agents and kinase inhibitors, provide a strong rationale for its further investigation. The strategic exploration of derivatives of this compound, coupled with robust biological evaluation, is a promising avenue for the discovery of novel therapeutic agents.

References

- 1. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound [myskinrecipes.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

The Chemical Reactivity of the Nitro Group in 4-methyl-7-nitro-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the nitro group in 4-methyl-7-nitro-1H-indole. The strategic placement of the nitro group at the 7-position of the indole scaffold, coupled with the methyl group at the 4-position, imparts unique electronic properties that govern its reactivity and make it a valuable intermediate in the synthesis of biologically active molecules. This document details key transformations of the nitro group, provides experimental protocols for these reactions, and visualizes relevant biological signaling pathways.

Core Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the this compound molecule. It deactivates the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. The primary reactive pathways involving the nitro group are its reduction to an amino group and its role as a leaving group in nucleophilic aromatic substitution reactions.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a cornerstone transformation, yielding 7-amino-4-methyl-1H-indole, a versatile precursor for a wide array of functionalizations. Several methods can be employed for this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Table 1: Comparison of Reduction Methods for 7-Nitroindoles

| Reduction Method | Reagents and Conditions | Typical Yields | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, 10% Pd/C, Ethanol, Room Temperature, 1-4 hours | >90% | Clean reaction, high yield, mild conditions | Requires specialized hydrogenation equipment, catalyst can be pyrophoric |

| Stannous Chloride | SnCl₂·2H₂O, Concentrated HCl, Ethanol, Room Temperature | 80-90% | Effective and reliable, does not require specialized equipment | Requires acidic conditions, workup involves removal of tin salts |

| Sodium Dithionite | Na₂S₂O₄, Ethanol/Water, NaOH, 50°C | 70-85% | Inexpensive, mild conditions | Lower yields compared to other methods, requires basic conditions |

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group at the 7-position, ortho to the C-6 position, activates the indole ring for nucleophilic aromatic substitution (SNAr), although this is less common than reactions on more electron-deficient systems. While direct displacement of the nitro group is challenging, its activating effect facilitates substitution at other positions, particularly if a suitable leaving group is present. For instance, in related nitroindoles, the presence of a leaving group at an adjacent position allows for facile substitution by various nucleophiles.

Experimental Protocols

Protocol 1: Reduction of this compound to 7-amino-4-methyl-1H-indole via Catalytic Hydrogenation

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas supply (balloon or Parr apparatus)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (10 mol%) to the solution.

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 7-amino-4-methyl-1H-indole.

DOT Script for Catalytic Hydrogenation Workflow

Caption: Workflow for the catalytic hydrogenation of this compound.

Protocol 2: Functionalization of 7-amino-4-methyl-1H-indole via Sandmeyer Reaction

Materials:

-

7-amino-4-methyl-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

-

Ice bath

Procedure:

-

Dissolve 7-amino-4-methyl-1H-indole (1.0 eq) in aqueous HCl or HBr at 0°C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0-5°C to form the diazonium salt.

-

In a separate flask, dissolve CuCl or CuBr in the corresponding acid.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding 7-halo-4-methyl-1H-indole.

Biological Significance and Signaling Pathways

Derivatives of 7-nitroindole have garnered significant attention in drug discovery due to their biological activities, particularly as inhibitors of neuronal nitric oxide synthase (nNOS) and as agents that target G-quadruplex DNA structures in oncogene promoters.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders. 7-Nitroindazole, a close analog of this compound, is a well-established inhibitor of nNOS. The inhibitory mechanism involves the binding of the indazole ring to the heme active site of the enzyme, thereby blocking the conversion of L-arginine to L-citrulline and NO.

DOT Script for nNOS Inhibition Pathway

Caption: Inhibition of nNOS by this compound.

Targeting c-Myc G-Quadruplex DNA

The promoter region of the c-Myc oncogene can form a G-quadruplex DNA structure, which acts as a transcriptional repressor. Small molecules that can bind to and stabilize this G-quadruplex structure can downregulate the expression of c-Myc, making this a promising anticancer strategy. Certain nitroindole derivatives have been shown to act as G-quadruplex stabilizers.

DOT Script for c-Myc G-Quadruplex Stabilization Pathway

Caption: Stabilization of c-Myc G-quadruplex by a this compound derivative.

This guide highlights the key chemical reactivity of the nitro group in this compound and provides a foundation for its application in synthetic and medicinal chemistry. The versatility of the nitro and the subsequent amino group allows for the generation of a diverse range of derivatives with potential therapeutic applications.

4-methyl-7-nitro-1H-indole mechanism of action preliminary studies

An in-depth technical guide or whitepaper on the core.## Elucidating the Mechanism of Action for Novel Bioactive Compounds: A Preliminary Investigative Framework for 4-methyl-7-nitro-1H-indole

Abstract

The journey from a novel chemical entity to a validated therapeutic agent is contingent upon a deep understanding of its mechanism of action (MoA). Without a clear MoA, predicting efficacy, anticipating toxicity, and developing patient selection biomarkers becomes an exercise in speculation. This guide presents a structured, multi-faceted framework for the preliminary investigation of a novel compound's MoA, using the hypothetical molecule this compound as a case study. We eschew a rigid, one-size-fits-all template, instead advocating for a logical, iterative process that begins with broad, unbiased screening and progressively narrows its focus to specific, hypothesis-driven validation. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary to move a promising compound from initial hit to a well-characterized lead.

Introduction: The Challenge and Imperative of MoA Elucidation

The compound this compound represents a common starting point in drug discovery: a molecule with an interesting chemical scaffold and perhaps some observed biological activity, but an unknown molecular target and mechanism. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic bioactive compounds. The addition of a nitro group, a potent electron-withdrawing feature, and a methyl group suggests specific electronic and steric properties that may govern its biological interactions.

Elucidating its MoA is the pivotal next step. A well-defined MoA provides a rational basis for lead optimization, de-risks clinical development by predicting potential on-target and off-target effects, and can uncover novel biological pathways. Our approach is structured in two primary phases: (1) Unbiased, hypothesis-generating screening to identify potential targets and cellular effects, and (2) Hypothesis-driven validation to confirm target engagement and delineate the downstream signaling consequences.

Phase 1: Unbiased Target Identification & Hypothesis Generation

The initial objective is to cast a wide net to identify the cellular context and molecular machinery with which this compound interacts. This phase prioritizes discovery over specificity.

In Silico Target Prediction: A First Pass Hypothesis

Rationale: Before committing to resource-intensive wet-lab experiments, computational methods can predict potential protein targets by comparing the compound's structure to databases of known ligands. Techniques like reverse docking and pharmacophore modeling can identify proteins with binding pockets that are sterically and electrostatically compatible with this compound, providing a valuable, albeit preliminary, list of candidates. This is a cost-effective strategy to prioritize subsequent experimental efforts.

Workflow Diagram: In Silico Target Prediction

Caption: Workflow for computational target prediction.

Phenotypic Screening: Linking Compound to Cellular Function

Rationale: Independent of any computational predictions, it is crucial to understand what the compound does to cells. Phenotypic screening directly assesses the compound's effect on cellular morphology, health, or function without a preconceived target bias. High-content imaging (HCI) is a powerful tool for this, allowing for the simultaneous measurement of multiple cellular parameters (e.g., cell count, nuclear size, mitochondrial membrane potential, cytoskeletal arrangement) in a single experiment. An observed, reproducible phenotype (e.g., G2/M cell cycle arrest) provides a concrete biological starting point for mechanistic deconvolution.

Experimental Protocol: High-Content Phenotypic Screening

-

Cell Plating: Seed a panel of diverse human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well, optically clear bottom plates at a pre-determined density to ensure sub-confluency during the imaging window. Incubate for 24 hours.

-

Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Treat cells in triplicate for 24, 48, and 72 hours. Include DMSO as a vehicle control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

-

Staining: After incubation, gently wash cells with PBS. Add a staining solution containing multiple fluorescent dyes. For example:

-

Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.

-

MitoTracker Red CMXRos: To assess mitochondrial membrane potential.

-

Phalloidin-AF488: To stain F-actin and assess cytoskeletal structure.

-

-

Imaging: Acquire images using a high-content automated microscope, capturing at least four fields per well with 10x or 20x objectives.

-

Image Analysis: Use dedicated image analysis software to segment cells and extract quantitative data for dozens of parameters per cell. Compare treated wells to DMSO controls to identify statistically significant phenotypic changes.

Affinity-Based Chemical Proteomics: Direct Identification of Binding Partners

Rationale: To definitively identify the direct molecular targets, we must isolate them. Chemical proteomics is a powerful method to "fish" for binding partners from a complex cell lysate. This typically involves synthesizing a version of the compound attached to an affinity tag (e.g., biotin) via a linker. This "bait" is incubated with cell lysate, and the bait-protein complexes are captured on streptavidin beads, washed, and the bound proteins are identified by mass spectrometry. This provides the most direct evidence of a physical interaction.

Workflow Diagram: Affinity-Based Proteomics

Caption: Experimental workflow for chemical proteomics.

Phase 2: Hypothesis-Driven Target Validation & Pathway Analysis

The results from Phase 1 (e.g., a predicted kinase from in silico analysis, a cell cycle arrest phenotype, and the same kinase identified by proteomics) generate a specific, testable hypothesis: "this compound induces cell cycle arrest by directly binding to and inhibiting Kinase X." Phase 2 is designed to rigorously test this hypothesis.

Target Engagement: Confirming Interaction in a Cellular Context

Rationale: It is essential to confirm that the compound engages its putative target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for this purpose. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture & Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with a high concentration of this compound (e.g., 20x the IC50 from phenotypic screens) or DMSO vehicle for 1 hour.

-

Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

-

Clarification: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (Kinase X) by Western Blot or ELISA.

-

Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the DMSO control indicates thermal stabilization and confirms target engagement.

Functional Assays: Quantifying the Impact on Target Activity

Rationale: Target engagement is necessary but not sufficient. We must demonstrate that binding leads to a functional consequence, such as inhibition or activation. If the validated target is an enzyme (e.g., a kinase), a biochemical assay is required to quantify the compound's effect on its catalytic activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Obtain purified, active recombinant Kinase X, its specific peptide substrate, and radiolabeled ATP ([γ-³²P]-ATP).

-

Reaction Setup: In a 96-well plate, set up reactions containing Kinase X, its substrate, and varying concentrations of this compound in a suitable kinase buffer.

-

Initiation: Start the kinase reaction by adding [γ-³²P]-ATP. Incubate for a defined period (e.g., 20 minutes) at 30°C.

-

Termination: Stop the reaction by adding phosphoric acid.

-

Quantification: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]-ATP. Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).

Downstream Signaling Analysis: Connecting Target to Phenotype

Rationale: The final step is to connect the direct inhibition of the target protein to the observed cellular phenotype. If Kinase X is known to phosphorylate Protein Y, which in turn regulates the cell cycle, we must show that our compound modulates this specific signaling event. Western Blotting is the workhorse technique for this analysis.

Experimental Protocol: Western Blot for Pathway Modulation

-

Cell Treatment & Lysis: Treat cells with a dose-range of this compound for a relevant time period (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Protein Y).

-

Wash, then incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total Protein Y and a loading control (e.g., GAPDH) to confirm that the observed changes are due to phosphorylation status and not total protein levels.

Data Synthesis and Proposed MoA Model

The power of this framework lies in the integration of multiple, orthogonal lines of evidence. Each experiment validates the others, building a robust and trustworthy case for the proposed MoA.

Summary of Hypothetical Quantitative Data

| Assay Type | Parameter | Result for this compound | Interpretation |

| Phenotypic Screen (HeLa) | Cell Proliferation GI50 | 1.5 µM | Compound exhibits potent anti-proliferative activity. |

| High-Content Imaging | Primary Phenotype | Increased percentage of 4N DNA content cells | Suggests G2/M cell cycle arrest. |

| In Vitro Kinase Assay | IC50 against Kinase X | 250 nM | Potent, direct inhibition of the purified target enzyme. |

| CETSA (HeLa cells) | Thermal Shift (ΔTm) | +4.2 °C @ 20 µM | Confirms direct binding and engagement of Kinase X in intact cells. |

| Western Blot | p-Protein Y (Ser123) | >80% reduction at 1.5 µM after 6h | Demonstrates inhibition of the downstream signaling pathway in cells. |

Proposed Mechanism of Action Model

Based on our hypothetical, integrated data, we can construct a preliminary model of the compound's mechanism of action.

Diagram: Proposed Signaling Pathway

Caption: Proposed MoA for this compound.

Conclusion and Future Directions

This guide has outlined a systematic, multi-layered approach to elucidating the preliminary mechanism of action for a novel compound. By integrating computational prediction, unbiased phenotypic and proteomic screening, and hypothesis-driven biophysical and cellular validation, we can build a strong, evidence-based model. The hypothetical data for this compound converge to support a mechanism involving direct inhibition of Kinase X, leading to reduced phosphorylation of its substrate Protein Y, and culminating in G2/M cell cycle arrest.

This preliminary MoA model is not an endpoint, but a critical foundation. Future work would involve:

-

Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.

-

Structural Biology: Co-crystallizing the compound with Kinase X to understand the binding mode at an atomic level.

-

Resistance Studies: Generating compound-resistant cell lines and sequencing Kinase X to identify mutations that abrogate binding.

-

In Vivo Validation: Testing the compound in animal models of cancer to confirm that the MoA holds true in a whole-organism context.

By following a logical, self-validating experimental path, we can confidently advance novel compounds like this compound through the drug discovery pipeline, armed with the mechanistic knowledge essential for success.

The Ascendance of 7-Nitroindole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The 7-nitroindole scaffold has solidified its position as a privileged structure in the landscape of medicinal chemistry and chemical biology. Its unique electronic properties, stemming from the potent electron-withdrawing nitro group at the 7-position of the indole ring, bestow upon its derivatives a remarkable versatility in biological interactions and chemical reactivity. This guide offers an in-depth exploration of the synthesis, functionalization, and diverse applications of 7-nitroindole derivatives, providing researchers, scientists, and drug development professionals with a robust framework for innovation in this promising field.

The Synthetic Cornerstone: Accessing the 7-Nitroindole Core

The synthesis of the foundational 7-nitroindole molecule is a critical first step, and its regioselectivity can be a challenge. Direct nitration of indole often leads to a mixture of isomers and polymerization byproducts.[1] To circumvent these issues, indirect methods are often employed to achieve higher yields and purity of the desired 7-nitroindole.

One of the most reliable methods proceeds through an indoline intermediate, which involves a four-step sequence:

-

Sulfonation and Reduction of Indole: Indole is reacted with sodium bisulfite, which concurrently reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.[1]

-

Acetylation: The nitrogen of the resulting sodium indoline-2-sulfonate is protected with an acetyl group using acetic anhydride, yielding sodium 1-acetylindoline-2-sulfonate.[1]

-

Nitration: The protected indoline is then nitrated using acetyl nitrate, which is prepared in situ from nitric acid and acetic anhydride. This step regioselectively introduces the nitro group at the 7-position.[1][2]

-

Alkaline Hydrolysis and Dehydrogenation: The final step involves treatment with an aqueous solution of sodium hydroxide. This simultaneously removes the sulfonate and acetyl protecting groups and re-aromatizes the indoline ring to the indole core, affording 7-nitroindole.[1]

Detailed Protocol: Synthesis of 7-Nitroindole via an Indoline Intermediate[1]

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

-

Sulfonation and Reduction: In a suitable reaction vessel, react indole with sodium bisulfite.

-

Acetylation: Acetylate the resulting sodium indoline-2-sulfonate with acetic anhydride to yield sodium 1-acetylindoline-2-sulfonate.

Part 2: Nitration

-

Prepare acetyl nitrate by carefully adding nitric acid to cooled acetic anhydride. Caution: This reaction is highly exothermic.

-

Dissolve the sodium 1-acetylindoline-2-sulfonate in a suitable solvent (e.g., acetic anhydride or acetic acid).

-

Add the acetyl nitrate solution dropwise to the indoline derivative solution, maintaining the temperature at or below 10°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Isolate the precipitated nitrated intermediate by filtration and wash with water.

Part 3: Alkaline Hydrolysis and Aromatization

-

Transfer the nitrated intermediate to a flask and add a 20% aqueous solution of sodium hydroxide.

-

Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C.

-

Collect the precipitated 7-nitroindole by filtration and wash with water.

-

Dry the crude product at 50°C.

-

For higher purity, the crude 7-nitroindole can be recrystallized from a warm ethanol/water mixture.[1]

Functionalization of the 7-Nitroindole Scaffold: A Gateway to Diversity

The 7-nitroindole core is a versatile platform for a wide array of chemical modifications, enabling the creation of large and diverse compound libraries for drug discovery and other applications. The indole nitrogen and the C3 position are particularly amenable to functionalization.

N-Alkylation

The nitrogen of the indole ring can be readily deprotonated with a strong base, such as sodium hydride, to form a nucleophilic anion. This anion can then undergo an SN2 reaction with various alkyl halides to introduce a wide range of substituents at the N1 position.[3][4]

-

Materials: 7-nitroindole, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-Dimethylformamide (DMF), alkyl halide (e.g., methyl iodide, benzyl bromide), saturated aqueous ammonium chloride solution, ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of 7-nitroindole (1.0 equivalent) in anhydrous DMF dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture to 0°C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-